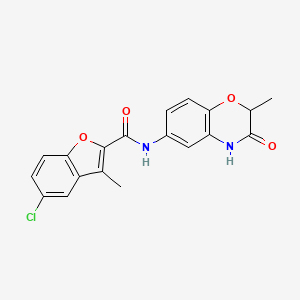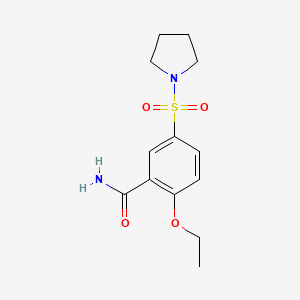![molecular formula C19H39N3O B6122364 2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6122364.png)
2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol, also known as GSK1521498, is a compound that has been developed as a potential treatment for various psychiatric disorders. It belongs to the class of compounds known as piperazine derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol acts as a partial agonist of the 5-HT1A receptor, which modulates the release of neurotransmitters such as serotonin and dopamine. This modulation of neurotransmitter release is thought to be responsible for the therapeutic effects of 2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol in psychiatric disorders.
Biochemical and physiological effects:
2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol has been shown to increase the levels of serotonin and dopamine in the brain, which are associated with improved mood and reduced anxiety. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol is its high selectivity for the 5-HT1A receptor, which reduces the risk of off-target effects. However, one of the limitations of 2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol is its poor solubility in water, which can make it difficult to administer in preclinical studies.
Orientations Futures
Future research on 2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol could focus on its potential therapeutic applications in other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of 2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol to optimize its dosing and administration. Finally, the development of more effective synthesis methods for 2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol could improve its availability for research purposes.
Méthodes De Synthèse
The synthesis of 2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol involves the reaction of 1-(1-isopropyl-4-piperidinyl)-4-(4-fluorophenyl)piperazine with 1-ethylpropylamine in the presence of a reducing agent to yield the final product. The synthesis method has been optimized to obtain high yield and purity of the compound.
Applications De Recherche Scientifique
2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various psychiatric disorders, including depression, anxiety, and schizophrenia. Preclinical studies have shown that 2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol has a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Propriétés
IUPAC Name |
2-[4-pentan-3-yl-1-(1-propan-2-ylpiperidin-4-yl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39N3O/c1-5-17(6-2)21-12-13-22(19(15-21)9-14-23)18-7-10-20(11-8-18)16(3)4/h16-19,23H,5-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBSRBDJAQAGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCN(C(C1)CCO)C2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1-Ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-1-[(4-methyl-1H-imidazol-5-yl)methyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6122284.png)
![1-(4-fluorophenyl)-4-[1-(3-methoxy-4-methylbenzoyl)-3-piperidinyl]piperazine](/img/structure/B6122285.png)


![2-(1-benzyl-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6122304.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(methylthio)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6122309.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6122318.png)
![3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine](/img/structure/B6122325.png)
![1-(4-chlorophenyl)-N-({1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6122341.png)

![3-(2-chlorophenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6122376.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B6122378.png)
![3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B6122379.png)
![1-[4-(2-methoxy-5-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B6122391.png)